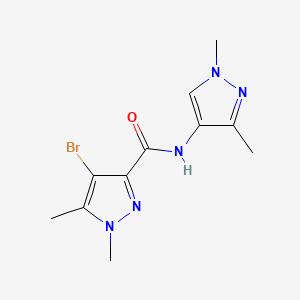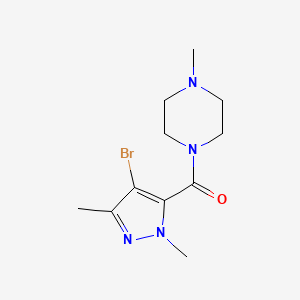
N-cyclopropyl-2,2,3,3-tetrafluoropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2,2,3,3-tetrafluoropropanamide is a fluorinated amide compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropyl group and four fluorine atoms attached to a propanamide backbone. The incorporation of fluorine atoms often imparts distinct chemical and physical properties, making such compounds valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,2,3,3-tetrafluoropropanamide typically involves the reaction of cyclopropylamine with a fluorinated acyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Cyclopropylamine+2,2,3,3-tetrafluoropropanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. The use of advanced techniques like distillation and crystallization ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,2,3,3-tetrafluoropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products Formed
Substitution: Formation of this compound derivatives with different substituents.
Reduction: Formation of N-cyclopropyl-2,2,3,3-tetrafluoropropylamine.
Hydrolysis: Formation of cyclopropylamine and 2,2,3,3-tetrafluoropropanoic acid.
Scientific Research Applications
N-cyclopropyl-2,2,3,3-tetrafluoropropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,2,3,3-tetrafluoropropanamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2,2,3,3-tetrafluoropropanamide
- 3-chloro-N-cyclopropyl-2,2,3,3-tetrafluoropropanamide
Uniqueness
N-cyclopropyl-2,2,3,3-tetrafluoropropanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds like N,N-diethyl-2,2,3,3-tetrafluoropropanamide, which has diethyl groups instead of a cyclopropyl group .
Properties
Molecular Formula |
C6H7F4NO |
|---|---|
Molecular Weight |
185.12 g/mol |
IUPAC Name |
N-cyclopropyl-2,2,3,3-tetrafluoropropanamide |
InChI |
InChI=1S/C6H7F4NO/c7-4(8)6(9,10)5(12)11-3-1-2-3/h3-4H,1-2H2,(H,11,12) |
InChI Key |
JQMIKURVBLONTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


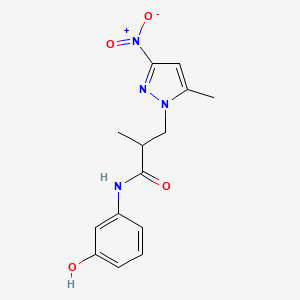
methanone](/img/structure/B10971263.png)
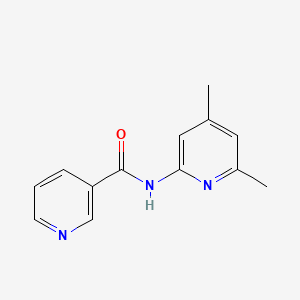
![2-{5-[(4-Propylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10971273.png)
![3-[(3-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971275.png)
![N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10971283.png)
![3-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971300.png)
![3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971312.png)
![N-[2-(4-chlorophenyl)ethyl]-4-nitro-1H-pyrazol-5-amine](/img/structure/B10971314.png)
![(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B10971316.png)
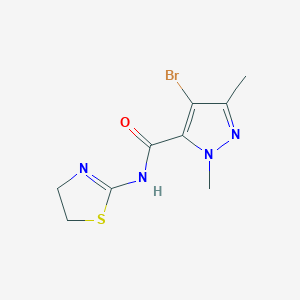
![3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10971327.png)
